molecular formula C23H30N2O B3853406 4-{3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]butyl}phenol

4-{3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]butyl}phenol

Cat. No. B3853406
M. Wt: 350.5 g/mol
InChI Key: AHXJGCRQMRGWMD-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]butyl}phenol, also known as Prazosin, is a selective alpha-1 adrenergic receptor blocker. It is commonly used in the treatment of hypertension, benign prostatic hyperplasia, and post-traumatic stress disorder.

Mechanism of Action

4-{3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]butyl}phenol selectively blocks the alpha-1 adrenergic receptors in the body. These receptors are responsible for regulating blood pressure, smooth muscle contraction, and other physiological processes. By blocking these receptors, 4-{3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]butyl}phenol reduces blood pressure, relaxes smooth muscles, and reduces the symptoms of post-traumatic stress disorder.
Biochemical and Physiological Effects:
4-{3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]butyl}phenol has various biochemical and physiological effects on the body. It reduces the levels of norepinephrine, a neurotransmitter that regulates blood pressure and heart rate. It also increases the levels of nitric oxide, a vasodilator that relaxes blood vessels and improves blood flow. Moreover, 4-{3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]butyl}phenol reduces the levels of aldosterone, a hormone that regulates sodium and water balance in the body.

Advantages and Limitations for Lab Experiments

4-{3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]butyl}phenol has several advantages for lab experiments. It is readily available and relatively inexpensive. It has a well-established mechanism of action and is selective for alpha-1 adrenergic receptors. However, 4-{3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]butyl}phenol also has some limitations. It has a short half-life and requires multiple dosing to maintain therapeutic levels. It can also cause hypotension and other adverse effects in some patients.

Future Directions

For research on 4-{3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]butyl}phenol include the development of more selective alpha-1 adrenergic receptor blockers, investigation of its effects on other medical conditions, and its use in combination with other drugs.

Scientific Research Applications

4-{3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]butyl}phenol has been extensively studied for its therapeutic effects in various medical conditions. It has been shown to be effective in reducing blood pressure in patients with hypertension. It is also used to treat benign prostatic hyperplasia by relaxing the smooth muscles in the prostate gland. Moreover, 4-{3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]butyl}phenol has been found to be effective in reducing the symptoms of post-traumatic stress disorder by blocking the alpha-1 adrenergic receptors in the brain.

properties

IUPAC Name

4-[3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]butyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O/c1-20(9-10-22-11-13-23(26)14-12-22)25-18-16-24(17-19-25)15-5-8-21-6-3-2-4-7-21/h2-8,11-14,20,26H,9-10,15-19H2,1H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHXJGCRQMRGWMD-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)O)N2CCN(CC2)CC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CCC1=CC=C(C=C1)O)N2CCN(CC2)C/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]butyl]phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]butyl}phenol
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4-{3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]butyl}phenol
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4-{3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]butyl}phenol
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4-{3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]butyl}phenol
Reactant of Route 6
4-{3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]butyl}phenol

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